molecular formula C13H26N4O6S2 B4227895 4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine

4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine

Cat. No.: B4227895
M. Wt: 398.5 g/mol
InChI Key: INUYHHZXZAEKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine is a complex organic compound with a molecular formula of C15H26N4O4S2 It is characterized by the presence of a piperazine ring substituted with methyl and disulfonyl groups, and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine typically involves the reaction of 2-methylpiperazine with morpholine in the presence of sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-methylpiperazine is reacted with sulfonyl chloride to form 2-methyl-1,4-piperazinediyl disulfonyl chloride.

    Step 2: The intermediate product is then reacted with morpholine to yield 4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The morpholine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(2-methyl-1,4-piperazinediyl)dicarbonyl]dimorpholine
  • 4,4’-[(2-methyl-1,4-piperazinediyl)bis(4-oxo-2-butenoate)]

Uniqueness

4,4’-[(2-methyl-1,4-piperazinediyl)disulfonyl]dimorpholine is unique due to the presence of disulfonyl groups, which impart distinct chemical properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(3-methyl-4-morpholin-4-ylsulfonylpiperazin-1-yl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O6S2/c1-13-12-16(24(18,19)14-4-8-22-9-5-14)2-3-17(13)25(20,21)15-6-10-23-11-7-15/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUYHHZXZAEKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine
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4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine
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4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine
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4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine
Reactant of Route 5
4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine
Reactant of Route 6
4-{[2-Methyl-4-(morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine

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